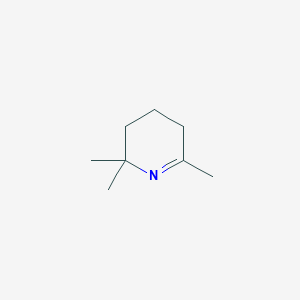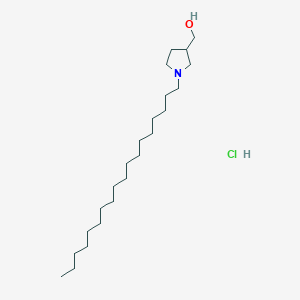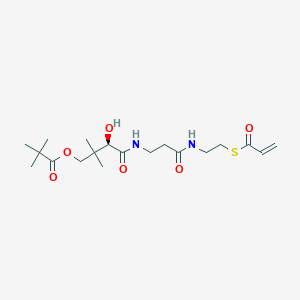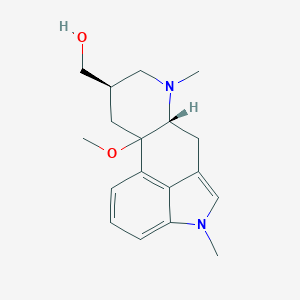
10-Methoxy-1,6-dimethylergoline-8beta-methanol
概要
説明
10-Methoxy-1,6-dimethylergoline-8beta-methanol is a synthetic compound belonging to the ergoline family. It is known for its potential antioxidant activity and has been studied for its ability to prevent glutathione depletion and lipid peroxidation . This compound is a metabolite of nicergoline, which is used in the treatment of cognitive disorders and dementia .
科学的研究の応用
10-Methoxy-1,6-dimethylergoline-8beta-methanol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of ergoline derivatives and their chemical properties.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: As a metabolite of nicergoline, it is studied for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.
Industry: It may be used in the development of pharmaceuticals and other products requiring antioxidant properties.
作用機序
Target of Action
10-Methoxy-1,6-dimethylergoline-8beta-methanol, also known as [(6aR,9R,10aS)-10a-Methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]methanol (Methylmethoxylumilysergol), is a synthetic ergot alkaloid
Mode of Action
It is a metabolite of nicergoline , which is known to have antioxidant activity .
Biochemical Pathways
This compound has been shown to have antioxidant activity, preventing glutathione (GSH) depletion and lipid peroxidation
Result of Action
The compound has shown potential as a treatment for neuroleptic-induced side effects, due to its antioxidant activity . It prevents the depletion of glutathione (GSH) and lipid peroxidation , which are key factors in oxidative stress and cellular damage.
生化学分析
Biochemical Properties
10-Methoxy-1,6-dimethylergoline-8beta-methanol has been shown to have antioxidant activity, preventing glutathione (GSH) depletion and lipid peroxidation .
Cellular Effects
The compound influences cell function by preventing glutathione (GSH) depletion and lipid peroxidation . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 10-Methoxy-1,6-dimethylergoline-8beta-methanol involves several steps. One common method includes the reaction of trimethylsulfoxonium iodide with 10-methoxy-6-methylergoline-8beta-methanol . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
10-Methoxy-1,6-dimethylergoline-8beta-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
10-Methoxy-1,6-dimethylergoline-8beta-methanol is unique due to its specific structure and antioxidant properties. Similar compounds include:
Nicergoline: The parent compound from which this compound is derived. Nicergoline is used in the treatment of cognitive disorders.
Ergoline derivatives: Other compounds in the ergoline family, such as lysergic acid and its derivatives, which have various pharmacological effects.
The uniqueness of this compound lies in its specific antioxidant activity and potential therapeutic applications in neurodegenerative diseases.
特性
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-19-10-13-7-16-18(22-3,8-12(11-21)9-20(16)2)14-5-4-6-15(19)17(13)14/h4-6,10,12,16,21H,7-9,11H2,1-3H3/t12-,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXVIPZBNJSUKL-NJAPINKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956602 | |
| Record name | (10-Methoxy-1,6-dimethylergolin-8beta-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35155-28-3 | |
| Record name | (8β)-10-Methoxy-1,6-dimethylergoline-8-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35155-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (10-Methoxy-1,6-dimethylergolin-8beta-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-methoxy-1,6-dimethylergoline-8β-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nicergoline impact the activity of different ATPases found in neuronal synapses?
A: Research indicates that nicergoline differentially affects two key synaptosomal ATPases: Na,K-dependent ATPase and Ca,Mg-dependent ATPase []. Nicergoline acts as a non-competitive inhibitor of Ca,Mg-dependent ATPase. This means that nicergoline binds to a site on the enzyme distinct from where calcium (Ca) and magnesium (Mg) ions bind, ultimately hindering the enzyme's ability to facilitate the movement of these ions across neuronal membranes [].
Q2: What are the potential implications of nicergoline's interaction with synaptosomal ATPases on neuronal function?
A: By influencing the activity of these crucial ATPases, nicergoline can modulate the delicate balance of ions within neurons, potentially impacting various neuronal processes. For instance, the inhibition of Ca,Mg-dependent ATPase by nicergoline could lead to a slowdown in the exchange of calcium and magnesium ions between the inside and outside of neurons []. This alteration in ion flow could influence neurotransmitter release, synaptic plasticity, and overall neuronal excitability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





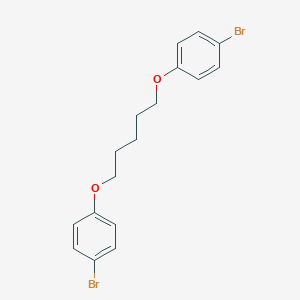
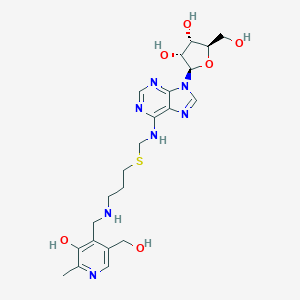

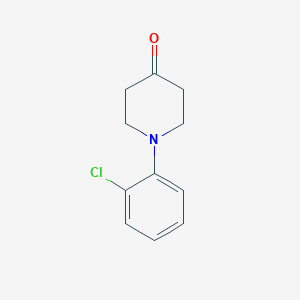


![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)

